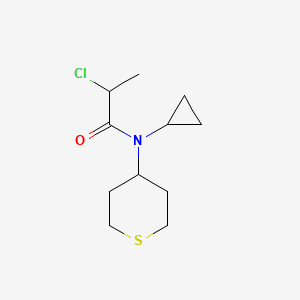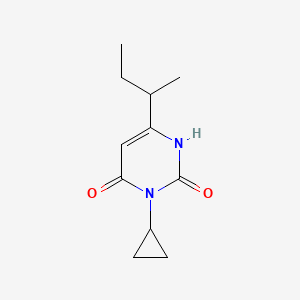
6-(Butan-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Tetrahydropyrimidine-2,4-diones, including compounds with structural similarities to 6-(Butan-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, are synthesized through various chemical reactions. For instance, N-substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones have been reacted with aliphatic carboxylic acid chlorides to produce 4-O-acyl derivatives. These derivatives can undergo O,C-migration of the acyl group, leading to the formation of 3-acyl derivatives, which can be further transformed into enamino derivatives under specific conditions (Rubinov et al., 2008).
Biological Activities
Research on tetrahydropyrimidine derivatives also extends to their biological activities, including antiviral, antimicrobial, and potential anticancer properties. For example, certain tetrahydropyrimidine-2,4-dione derivatives have shown moderate to high antiviral activities against hepatitis B virus (HBV), highlighting the potential of these compounds in antiviral research (El‐Sayed et al., 2009). Additionally, the synthesis and evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives have been reported, with some compounds demonstrating preliminary in vitro cytotoxicity against cancer cell lines, indicating their potential application in cancer therapy (Udayakumar et al., 2017).
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized in the development of novel crown-containing hydrogen-bonded supramolecular assemblies. This application showcases the utility of tetrahydropyrimidine derivatives in the field of supramolecular chemistry, where they can serve as building blocks for complex molecular architectures with potential applications in materials science and nanotechnology (Fonari et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-butan-2-yl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-7(2)9-6-10(14)13(8-4-5-8)11(15)12-9/h6-8H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLROGHMMOAUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Butan-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



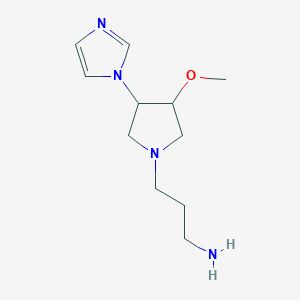

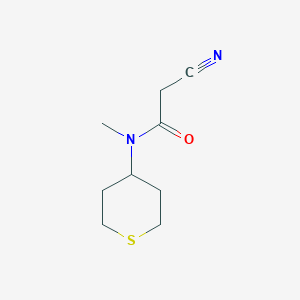
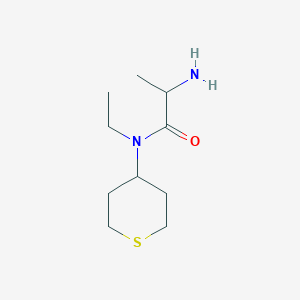
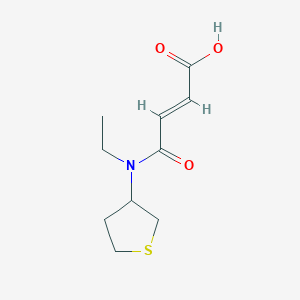


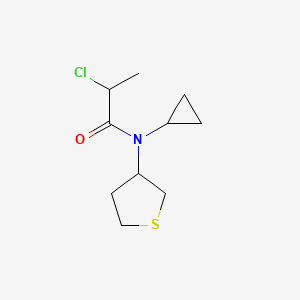
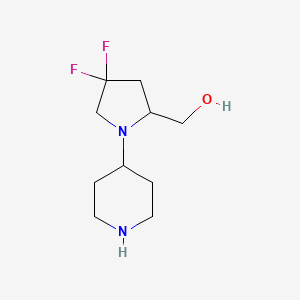

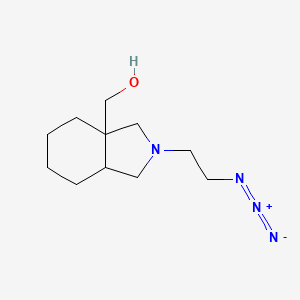
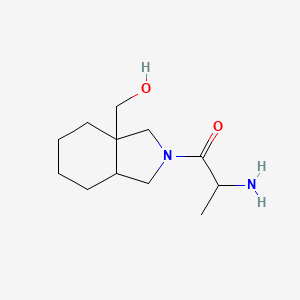
![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)
